
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine, also known as CP-465,022, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine compounds and has been shown to have promising activity against various diseases.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression, while PDEs are enzymes that regulate cellular signaling pathways.
Biochemical and Physiological Effects
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to have various biochemical and physiological effects. In cancer research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease. In neuropathic pain research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to reduce the levels of inflammatory cytokines, which are involved in the development of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine in lab experiments is its specificity. 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to have a high degree of selectivity for its target enzymes, HDACs and PDEs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine in lab experiments is its potency. 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine is a potent inhibitor of HDACs and PDEs, which can make it difficult to determine the optimal concentration to use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and neuropathic pain. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, research could be conducted to develop more potent and selective analogs of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine for use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine involves multiple steps, including the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with piperidine to form 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine. This intermediate compound is then reacted with pyrrolidine-1-carboxylic acid to form the final product, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and neuropathic pain. In cancer research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to improve cognitive function in animal models. In neuropathic pain research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to reduce pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
1-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O5S/c1-28-17-3-2-15(12-16(17)20)29(26,27)23-10-6-14(7-11-23)19(25)22-8-4-13(5-9-22)18(21)24/h2-3,12-14H,4-11H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEABEIGIIOCBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


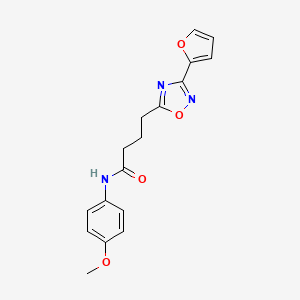
![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)
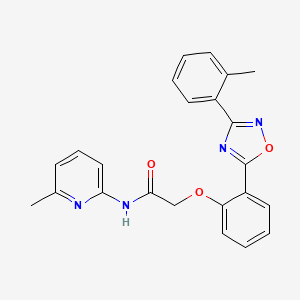
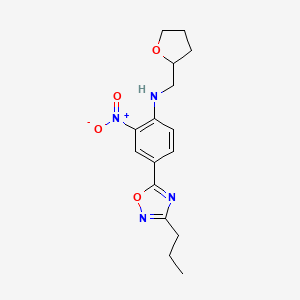
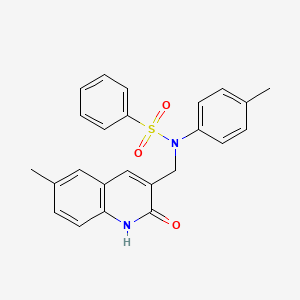
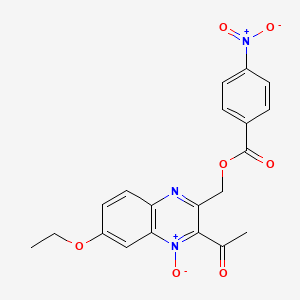
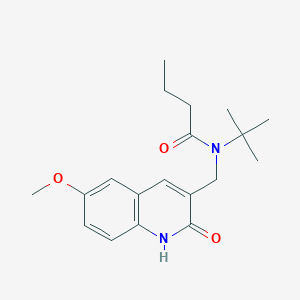
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)


